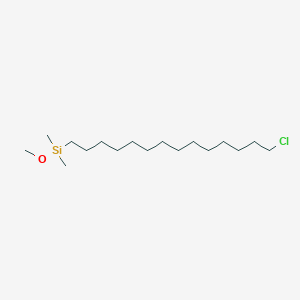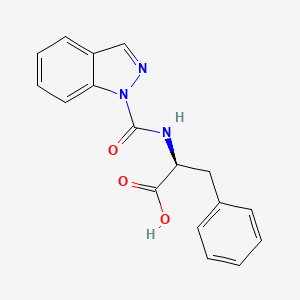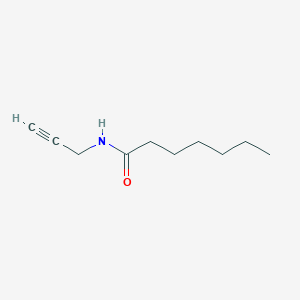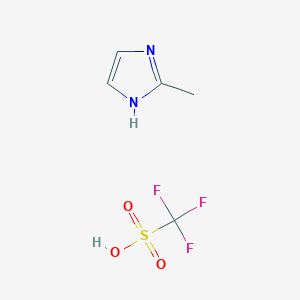
(14-Chlorotetradecyl)(methoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(14-Chlorotetradecyl)(methoxy)dimethylsilane is a chemical compound with the molecular formula C17H37ClOSi. It is a silane derivative, characterized by the presence of a chlorinated tetradecyl chain and a methoxy group attached to a silicon atom. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (14-Chlorotetradecyl)(methoxy)dimethylsilane typically involves the reaction of tetradecyl chloride with methoxydimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:
[ \text{Tetradecyl chloride} + \text{Methoxydimethylsilane} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(14-Chlorotetradecyl)(methoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the tetradecyl chain can be substituted with other functional groups.
Hydrolysis: The methoxy group can be hydrolyzed to form silanol derivatives.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Hydrolysis: Silanol derivatives are formed.
Oxidation: Oxidized silane derivatives are produced.
Scientific Research Applications
(14-Chlorotetradecyl)(methoxy)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane derivatives.
Biology: Employed in the modification of surfaces for biological assays and as a component in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (14-Chlorotetradecyl)(methoxy)dimethylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorinated tetradecyl chain and the methoxy group. These functional groups enable the compound to participate in a variety of chemical reactions, leading to the formation of new products with desired properties.
Comparison with Similar Compounds
Similar Compounds
(14-Bromotetradecyl)(methoxy)dimethylsilane: Similar structure but with a bromine atom instead of chlorine.
(14-Iodotetradecyl)(methoxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
(14-Chlorotetradecyl)(ethoxy)dimethylsilane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(14-Chlorotetradecyl)(methoxy)dimethylsilane is unique due to its specific combination of a chlorinated tetradecyl chain and a methoxy group attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
143099-72-3 |
|---|---|
Molecular Formula |
C17H37ClOSi |
Molecular Weight |
321.0 g/mol |
IUPAC Name |
14-chlorotetradecyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C17H37ClOSi/c1-19-20(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18/h4-17H2,1-3H3 |
InChI Key |
KVPVMNDFHPRGBI-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)
![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B12540373.png)
![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)


![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)
![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)
